molecular formula C11H23BrHgO B14297411 Bromo(2-methoxydecyl)mercury CAS No. 113815-43-3

Bromo(2-methoxydecyl)mercury

Cat. No.: B14297411
CAS No.: 113815-43-3
M. Wt: 451.80 g/mol
InChI Key: KCWDQSWCLHFENV-UHFFFAOYSA-M
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Description

Bromo(2-methoxydecyl)mercury: is an organomercury compound characterized by the presence of a bromine atom, a methoxy group, and a decyl chain attached to a mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bromo(2-methoxydecyl)mercury typically involves the reaction of 2-methoxydecyl bromide with mercury salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Bromo(2-methoxydecyl)mercury undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury oxides.

    Reduction: Reduction reactions can convert it back to elemental mercury.

    Substitution: The bromine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.

Major Products:

    Oxidation: Mercury oxides.

    Reduction: Elemental mercury.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Bromo(2-methoxydecyl)mercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential effects on biological systems and as a tool for studying mercury toxicity.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of specialized materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Bromo(2-methoxydecyl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to toxic effects. The compound’s ability to form stable complexes with thiol groups is a key aspect of its mechanism of action.

Comparison with Similar Compounds

    Methylmercury: Another organomercury compound with a methyl group instead of a methoxydecyl chain.

    Ethylmercury: Similar to methylmercury but with an ethyl group.

    Phenylmercury: Contains a phenyl group attached to mercury.

Comparison:

    Bromo(2-methoxydecyl)mercury: is unique due to its longer alkyl chain and the presence of a bromine atom, which can influence its reactivity and biological interactions.

    Methylmercury: and are more commonly studied for their toxicological effects, while is known for its use in antiseptics and preservatives.

This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

113815-43-3

Molecular Formula

C11H23BrHgO

Molecular Weight

451.80 g/mol

IUPAC Name

bromo(2-methoxydecyl)mercury

InChI

InChI=1S/C11H23O.BrH.Hg/c1-4-5-6-7-8-9-10-11(2)12-3;;/h11H,2,4-10H2,1,3H3;1H;/q;;+1/p-1

InChI Key

KCWDQSWCLHFENV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC(C[Hg]Br)OC

Origin of Product

United States

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